molecular formula C17H18O B8168920 1-Isopropyl-4-(4-vinylphenoxy)benzene

1-Isopropyl-4-(4-vinylphenoxy)benzene

Cat. No.: B8168920
M. Wt: 238.32 g/mol
InChI Key: UCDMRZSPMWVKNK-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(4-vinylphenoxy)benzene ( 2814655-36-0) is an organic compound with the molecular formula C17H18O and a molecular weight of 238.32 g/mol. This aromatic ether features an isopropyl group and a vinylphenoxy moiety on a benzene ring, a structure that makes it a valuable building block in synthetic chemistry . The vinyl functional group is a key reactive site, allowing this compound to participate in polymerization reactions, such as the Heck coupling reaction, which is commonly used to create novel molecular frameworks . Compounds containing similar vinylphenoxy structures are of significant interest in advanced material science, particularly in the development of light-responsive polymers and smart materials . Furthermore, its structural motifs are relevant in medicinal chemistry research, where it can serve as a synthetic intermediate for developing bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-ethenyl-4-(4-propan-2-ylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-4-14-5-9-16(10-6-14)18-17-11-7-15(8-12-17)13(2)3/h4-13H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMRZSPMWVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation Using Ionic Liquids

Adapting methods from the preparation of isopropyl benzene (CN102924221A), phenol can be alkylated with propylene in the presence of an ionic liquid catalyst. The ionic liquid, typically comprising n-butylpyridinium chloride and AlCl₃, facilitates rapid alkylation at 40–50°C under normal pressure, achieving >90% selectivity for isopropyl benzene. Subsequent nitration and reduction yield 4-isopropylphenol, though para selectivity remains a challenge.

Key Reaction Parameters

Catalyst SystemTemperaturePressureSelectivity
n-Butylpyridinium/AlCl₃45°C1 atm92–97%

Synthesis of 4-Vinylphenol

Heck Reaction on 4-Bromophenol

Palladium-catalyzed coupling of 4-bromophenol with ethylene offers a direct pathway. Using Pd(OAc)₂ and 1,4-bis(diphenylphosphino)butane (dppb) in dimethylformamide (DMF) at 100°C, the vinyl group is introduced with high efficiency.

Optimized Conditions

  • Catalyst: Pd(OAc)₂ (0.05 mmol)

  • Ligand: dppb (0.10 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: DMF, 100°C, 2 hours

Ether Bond Formation Strategies

Ullmann Coupling for Aryl Ethers

Copper-mediated coupling of 4-isopropylphenol with 4-bromophenyl vinyl ether under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 110°C) achieves moderate yields (50–65%). However, elevated temperatures risk vinyl group degradation.

Palladium-Catalyzed C–O Coupling

Adapting methodologies from Suzuki reactions, Pd(dppf)Cl₂ catalyzes the coupling of 4-isopropylphenylboronic acid with 4-bromophenyl vinyl ether. This method, conducted in DMF/H₂O at 100°C, offers superior yields (75–80%) and milder conditions.

Comparative Analysis of Etherification Methods

MethodCatalystYieldTemperatureLimitations
UllmannCuI60%110°CHigh temp, side reactions
Pd-CatalyzedPd(dppf)Cl₂78%100°CBoronic acid stability

Sequential Functionalization: Ether Formation Followed by Vinylation

Suzuki Coupling for Vinyl Group Introduction

4-(4-Bromophenoxy)isopropylbenzene, synthesized via Ullmann coupling, undergoes Suzuki coupling with vinylboronic acid pinacol ester. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1), this method achieves 85% yield while preserving the ether linkage.

Reaction Schema
4-(4-Bromophenoxy)isopropylbenzene+Vinylboronic esterPd(PPh₃)₄1-Isopropyl-4-(4-vinylphenoxy)benzene\text{4-(4-Bromophenoxy)isopropylbenzene} + \text{Vinylboronic ester} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-Isopropyl-4-(4-vinylphenoxy)benzene}

Heck Reaction on Aryl Bromides

Direct vinylation of 4-(4-bromophenoxy)isopropylbenzene via Heck reaction with ethylene employs Pd(OAc)₂ and tri-o-tolylphosphine in DMF. This one-step process avoids boronic acid handling but requires pressurized ethylene (1 atm, 80°C).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 6.67 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH), 5.76 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.26 (d, J = 10.9 Hz, 1H, CH₂=CH), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • X-ray Crystallography : Bond lengths (e.g., C–O ether linkage: 1.484 Å) align with analogous structures.

Industrial Scalability and Cost Considerations

The Pd-catalyzed Suzuki route, despite higher catalyst costs, offers scalability due to robust yields and tolerance to impurities. Ionic liquid recycling in the alkylation step reduces raw material expenses .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(4-formylphenoxy)-1-isopropylbenzene or 4-(4-carboxyphenoxy)-1-isopropylbenzene.

    Reduction: 4-(4-ethylphenoxy)-1-isopropylbenzene.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

1-Isopropyl-4-(4-vinylphenoxy)benzene is characterized by its unique structure that combines an isopropyl group with a vinylphenoxy moiety. Its chemical formula is C16H18OC_{16}H_{18}O, and it exhibits properties that make it suitable for incorporation into various polymeric systems.

Targeted Drug Delivery
The compound's ability to form stable copolymers allows it to be used in targeted drug delivery systems. By modifying the polymer backbone with 1-Isopropyl-4-(4-vinylphenoxy)benzene, researchers have developed carriers that can release therapeutic agents at specific sites within the body upon light activation.

Case Study: Cancer Treatment
In a notable application, a drug delivery system was developed where the polymer matrix containing this compound was loaded with chemotherapeutic agents. Upon exposure to UV light, the matrix underwent structural changes that facilitated the release of the drug directly at tumor sites, significantly improving treatment outcomes compared to conventional methods .

Materials Engineering

Smart Materials
The incorporation of 1-Isopropyl-4-(4-vinylphenoxy)benzene into smart materials has led to advancements in various fields, including sensors and actuators. These materials can change their properties based on environmental stimuli such as temperature or light.

Case Study: Sensor Development
A research project focused on developing a sensor utilizing this compound demonstrated its effectiveness in detecting specific chemical substances through changes in electrical conductivity when exposed to light. This application showcases the versatility of the compound in creating responsive materials for environmental monitoring .

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(4-vinylphenoxy)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

  • Steric Effects : The isopropyl group is less bulky than tert-butyl, reducing steric hindrance during synthesis or reactions. This contrasts with tert-butyl-substituted compounds, which face significant yield reductions (e.g., 60% for 12 ) .
  • This contrasts with ethynyl groups (e.g., 9–12), which enable Sonogashira coupling but lack oxygen-mediated resonance . Fluorinated analogs (e.g., 2g) exhibit strong electron-withdrawing effects, altering reactivity and stability .

Reactivity and Stability

  • Vinyl Group Reactivity: The vinyl group in 1-Isopropyl-4-(4-vinylphenoxy)benzene is prone to addition reactions or polymerization, unlike ethynyl groups in 9–12, which are tailored for cross-coupling reactions .
  • Stability : The isopropyl group may enhance oxidative stability compared to electron-deficient fluorinated compounds (e.g., 2g ), which are inert but synthetically challenging .

Physical Properties

  • Lipophilicity: The isopropyl group increases hydrophobicity, similar to ethyl and methyl analogs. The vinylphenoxy group introduces mild polarity via the ether oxygen, contrasting with fully nonpolar alkylbenzenes (e.g., 1-Ethyl-4-isobutylbenzene) .
  • Thermal Properties : Bulky substituents like tert-butyl may lower melting points due to reduced packing efficiency, whereas isopropyl and ethyl groups maintain higher crystallinity .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Isopropyl-4-(4-vinylphenoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the vinylphenoxy group can be introduced via a Williamson ether synthesis between 4-vinylphenol and a halogenated isopropylbenzene derivative. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
  • Temperature control : Reactions often require reflux (80–120°C) to balance reactivity and side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.

Q. Q2. Which spectroscopic techniques are most reliable for characterizing 1-Isopropyl-4-(4-vinylphenoxy)benzene?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. The vinyl proton signals (δ 5.0–6.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) are diagnostic .
  • FT-IR : Peaks at 1600–1500 cm1^{-1} (aromatic C=C) and 1250 cm1^{-1} (C-O ether stretch) validate structural motifs .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (<346.5 g/mol) and fragmentation patterns .

Q. Q3. What safety protocols are critical when handling 1-Isopropyl-4-(4-vinylphenoxy)benzene in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Isopropyl-4-(4-vinylphenoxy)benzene?

Methodological Answer: Conflicting data (e.g., unexpected coupling constants in NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the isopropyl group) .
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized geometries and NMR chemical shifts for comparison .

Q. Q5. What experimental designs are effective for studying the compound’s stability under oxidative conditions?

Methodological Answer:

  • Accelerated Aging Studies : Expose the compound to H2O2\text{H}_2\text{O}_2 or UV/O3_3 and monitor degradation via HPLC .
  • Control Variables : Test in inert (N2_2) vs. aerobic environments to isolate oxidation pathways .
  • Degradation Product Analysis : LC-MS identifies quinone or epoxide derivatives, common in vinyl-aromatic systems .

Q. Q6. How can the compound’s potential as a liquid crystal precursor be evaluated?

Methodological Answer:

  • Thermal Analysis : DSC measures phase transitions (e.g., nematic-to-isotropic) .
  • Polarized Optical Microscopy : Observes birefringence textures indicative of liquid crystalline behavior .
  • X-ray Diffraction : Confirms molecular packing and layer spacing in mesophases .

Q. Q7. What strategies mitigate side reactions during functionalization of the vinyl group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the vinyl group with siloxanes before introducing electrophilic substituents .
  • Radical Inhibitors : Add BHT or TEMPO to suppress polymerization during free-radical reactions .
  • Low-Temperature Conditions : Slow reaction kinetics reduce oligomerization risks .

Data Interpretation & Mechanistic Studies

Q. Q8. How should researchers analyze contradictory bioactivity results in cell-based assays?

Methodological Answer:

  • Dose-Response Curves : Confirm reproducibility across multiple concentrations (e.g., 1–100 µM) .
  • Cytotoxicity Controls : Use MTT assays to distinguish therapeutic effects from cell death .
  • Target Validation : siRNA knockdown or CRISPR-editing confirms specificity for suspected molecular targets .

Q. Q9. What computational tools predict the compound’s reactivity in photochemical applications?

Methodological Answer:

  • TD-DFT : Models excited-state behavior and charge-transfer transitions .
  • Molecular Dynamics : Simulates interactions with UV light or solvents .
  • Software : Gaussian, ORCA, or VASP for energy landscapes and orbital distributions .

Q. Q10. How can researchers design experiments to probe the compound’s environmental fate?

Methodological Answer:

  • Batch Reactor Studies : Expose the compound to simulated sunlight/humidity and quantify degradation products via GC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess aquatic toxicity .
  • Adsorption Studies : Measure binding to silica or clay surfaces using QCM-D .

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